molecular formula C₁₆H₁₃NaO₉S B1154859 rac-Hesperetin 7-O-Sulfate Sodium Salt

rac-Hesperetin 7-O-Sulfate Sodium Salt

Cat. No.: B1154859
M. Wt: 404.32
Attention: For research use only. Not for human or veterinary use.
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Description

rac-Hesperetin 7-O-Sulfate Sodium Salt is a major sulfated metabolite of the citrus flavonoid hesperetin. The study of this and similar phase II metabolites is crucial in pharmacological research, as they represent the primary circulating forms of flavonoids in the body after ingestion and are responsible for mediating many systemic effects. Research into rac-Hesperetin 7-O-Sulfate provides valuable insights into the absorption, distribution, metabolism, and excretion (ADME) profile of hesperidin and hesperetin. This compound is for research use only and is intended to facilitate studies on the bioavailability and true biological activities of hesperetin derivatives. Preclinical research on the parent compound, hesperetin, has demonstrated significant anti-inflammatory and antioxidant properties in model systems. For instance, studies have shown that hesperetin can ameliorate experimental colitis in mice by suppressing ferroptosis—an iron-dependent form of cell death—and by modulating the composition of the gut microbiota . The investigation of such metabolites is essential for understanding the mechanism of action of dietary flavonoids and their potential application in nutritional science and therapeutic development .

Properties

Molecular Formula

C₁₆H₁₃NaO₉S

Molecular Weight

404.32

Synonyms

(2S)-2,3-Dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(sulfooxy)-4H-1-benz_x000B_pyran-4-one Sodium Salt

Origin of Product

United States

Synthesis and Chemical Modification Pathways

Chemoenzymatic and Chemical Synthesis Strategies for Hesperetin (B1673127) Sulfates

Chemoenzymatic synthesis combines the precision of enzymes with the practicality of chemical reactions, offering a powerful strategy for producing complex molecules like sulfated flavonoids. nih.govrsc.orgnih.gov This approach can overcome challenges in purely chemical synthesis, such as achieving site-specific sulfation, by using recombinant biosynthetic enzymes. nih.govrsc.org

Achieving regioselectivity—the ability to add a chemical group to a specific position on a molecule—is a key challenge in the synthesis of hesperetin derivatives due to the multiple hydroxyl (-OH) groups present on the hesperetin scaffold.

Purely chemical synthesis often requires a multi-step process involving protection of other hydroxyl groups to ensure the sulfate (B86663) group is added specifically to the 7-O position. However, enzymatic and chemoenzymatic methods offer a more direct route. Sulfotransferase (SULT) enzymes naturally exhibit high regioselectivity. mdpi.com For example, different SULTs from the plant genus Flaveria are known to specifically target the 4'- and 3'- positions of the flavonoid quercetin, while SULTs from Arabidopsis thaliana show affinity for the 3 or 7 positions of kaempferol. mdpi.comresearchgate.net This inherent specificity can be harnessed in chemoenzymatic processes. Similarly, other enzymatic modifications, such as the regioselective glucosylation of hesperetin at the 7-O-position using cyclodextrin (B1172386) glucanotransferase (CGTase), demonstrate the potential for enzymes to direct modifications to this specific site. nih.gov

Recent studies have also explored bacterial aryl sulfotransferases (ASTs) as effective tools for the regioselective sulfation of various polyphenols, including hesperetin. acs.org

The hydroxyl group at the 7-position of hesperetin is a common target for chemical modification to produce various derivatives. A general synthetic procedure involves the reaction of hesperetin with reagents like acid chlorides or ethyl bromoacetate (B1195939) in the presence of a base, such as triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃). nih.govnih.gov This reaction selectively substitutes the 7-OH position. nih.gov For instance, reacting hesperetin with different acid chlorides in methanol (B129727) with TEA as a catalyst can produce a range of 7-O-ester derivatives. nih.gov This established reactivity at the 7-O position provides a foundational chemical strategy that can be adapted for sulfation.

Hesperetin possesses a chiral center at the C2 position of its C-ring, meaning it can exist as two different stereoisomers (enantiomers): (2S)-hesperetin and (2R)-hesperetin. The term "rac-" or "racemic" indicates a mixture containing equal amounts of both enantiomers. nih.gov

While biosynthesis in nature is highly stereospecific, producing almost exclusively the (2S)-enantiomer, standard chemical synthesis often results in a racemic mixture. researchgate.net The synthesis of the flavanone (B1672756) core structure typically involves the cyclization of a chalcone (B49325) precursor. If this cyclization is performed chemically without the use of a chiral catalyst or auxiliary, it generates the chiral center at C2 non-selectively, leading to the racemic flavanone. researchgate.netnih.gov Therefore, the synthesis of rac-Hesperetin 7-O-Sulfate Sodium Salt would likely involve the sulfation of a racemic hesperetin starting material, which itself could be synthesized from an appropriate achiral chalcone.

Biosynthetic Pathways of Sulfated Flavonoids in Plants and Microorganisms

In nature, flavonoids are a diverse group of secondary metabolites produced by plants and microorganisms. nih.govnih.gov Their biosynthesis follows the phenylpropanoid pathway, starting from the amino acid phenylalanine. mdpi.comyoutube.com A key intermediate, p-coumaroyl-CoA, undergoes condensation with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS), to form a chalcone. researchgate.netmdpi.com This chalcone is then isomerized by chalcone isomerase (CHI) to produce a flavanone, such as naringenin, which is a direct precursor to hesperetin. researchgate.netmdpi.com

Sulfation is a crucial metabolic reaction in many organisms, including plants, humans, and bacteria. acs.orgnih.govnih.gov This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). frontiersin.org SULTs mediate the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3′-phosphoadenosine 5′-phosphosulfate (PAPS), to a hydroxyl group on a substrate molecule, such as a flavonoid. frontiersin.orgoup.com

In plants, cytosolic sulfotransferases (SOTs) are responsible for producing sulfated flavonoids. nih.gov The PAPS donor required for these reactions is produced in plastids and then transported to the cytoplasm where the SOTs are located. researchgate.netnih.gov These enzymes exhibit remarkable position-specificity. mdpi.comresearchgate.net For example, specific SOTs from Arabidopsis thaliana can sulfate flavonoids at the 7-hydroxyl position. mdpi.com Similarly, various human cytosolic SULTs, including SULT1A1 and SULT1A3, are capable of catalyzing the sulfation of hesperetin. nih.govnih.govnih.gov Furthermore, aryl sulfotransferases (ASTs) from bacteria have been identified and characterized for their ability to sulfate a range of flavonoids, including hesperetin. acs.org

Table 1: Examples of Sulfotransferases (SULTs) Acting on Flavonoids

Enzyme/SourceSubstrate(s)Target Position(s)Reference(s)
Human SULT1A1, SULT1A3Hesperetin, EriodictyolNot specified nih.gov, nih.gov, nih.gov
Human SULT1E1HesperetinNot specified nih.gov
Arabidopsis thaliana SOTsKaempferol, Flavonol glycosides3-OH, 7-OH mdpi.com, researchgate.net
Flaveria bidentis SOTsQuercetin3'-OH, 4'-OH mdpi.com
Desulfovibrio sp. AST (DsAST)Hesperetin, other flavonoidsNot specified acs.org

Stereochemical Implications in Biosynthesis

The biosynthesis of flavonoids in living systems is characterized by a high degree of stereochemical control. The formation of the chiral center at the C2 position of the flavanone ring is a critical step that determines the molecule's three-dimensional structure. This step, the isomerization of a chalcone to a flavanone, is catalyzed by the enzyme chalcone isomerase (CHI). researchgate.netresearchgate.net This enzymatic cyclization is stereospecific, leading to the formation of the (2S)-enantiomer of the flavanone, such as (2S)-hesperetin. researchgate.net This is in stark contrast to a non-enzymatic chemical reaction, which would produce a racemic mixture of both (2S) and (2R) enantiomers. Consequently, any subsequent enzymatic sulfation that occurs in plants or microorganisms acts upon the specific (2S)-hesperetin molecule that is naturally synthesized.

Table 2: Key Enzymes in the Biosynthetic Pathway to Hesperetin

EnzymeAbbreviationFunctionReference(s)
Phenylalanine ammonia (B1221849) lyasePALConverts Phenylalanine to Cinnamic acid mdpi.com, mdpi.com
Cinnamic acid 4-hydroxylaseC4HConverts Cinnamic acid to p-Coumaric acid mdpi.com
4-coumarate:CoA ligase4CLConverts p-Coumaric acid to p-Coumaroyl-CoA mdpi.com
Chalcone synthaseCHSCondenses p-Coumaroyl-CoA with Malonyl-CoA to form Naringenin chalcone mdpi.com
Chalcone isomeraseCHIIsomerizes Naringenin chalcone to (2S)-Naringenin researchgate.net, mdpi.com
Flavanone 3'-hydroxylaseF3'HHydroxylates Naringenin to form Eriodictyol mdpi.com
Eriodictyol 4'-O-methyltransferase-Methylates Eriodictyol to form Hesperetin nih.gov

Pharmacokinetic and Metabolic Research

Absorption and Distribution Studies in Preclinical Models

Preclinical studies indicate that hesperetin (B1673127) is absorbed, at least in part, through passive diffusion across the intestinal barrier. mdpi.com Once absorbed, hesperetin and its metabolites are distributed to various tissues. In a 4-week study where rats were fed a diet containing 0.2% hesperetin, the highest concentration of the compound was found in the liver, followed by the aorta. nih.gov This suggests that the liver is a primary site for both accumulation and metabolism, and the aorta may be a key target tissue for its biological functions. nih.gov

Further investigations in Sprague-Dawley rats following oral administration of hesperidin (B1673128) (the glycoside precursor to hesperetin) confirmed that hesperetin undergoes significant metabolism during intestinal transport. researchgate.netnih.gov Analysis of portal and circulating blood revealed the presence of not only sulfated and glucuronidated metabolites of hesperetin but also conjugates of related compounds like homoeriodictyol (B191827) and eriodictyol, indicating that methylation and demethylation reactions occur during its transit across the intestinal membrane. researchgate.netnih.gov

Enzymatic Metabolism of Hesperetin and its Sulfates

Phase II metabolism is the predominant pathway for hesperetin biotransformation, occurring extensively during its first pass through the intestine and liver. nih.govresearchgate.net This process involves conjugation reactions, primarily sulfation and glucuronidation, which attach sulfate (B86663) or glucuronic acid groups to the hesperetin molecule. These reactions are catalyzed by specific enzyme families.

Sulfation is a critical metabolic pathway for hesperetin, mediated by a family of enzymes known as sulfotransferases (SULTs). nih.gov These enzymes transfer a sulfonate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl groups of hesperetin. nih.gov Research has identified specific human SULT enzymes responsible for this process.

Studies using individual recombinant human SULT enzymes have shown distinct regioselectivity. SULT1C4 is the enzyme that most efficiently catalyzes the formation of hesperetin 7-O-sulfate. nih.govresearchgate.net Conversely, SULT1A1 and SULT1A2 are primarily and most efficiently responsible for creating hesperetin 3'-O-sulfate. nih.govresearchgate.net Other enzymes, including SULT1A3, SULT1B1, SULT1B2, and SULT1E1, also demonstrate the ability to sulfate hesperetin and are likely to contribute to its metabolism in vivo based on their expression levels in key metabolic tissues. nih.govresearchgate.netnih.gov

The metabolic fate of hesperetin has been extensively studied using various in vitro models, including subcellular fractions (microsomes and cytosol) from tissues and cultured cell lines. These models help to simulate and understand the metabolic processes occurring in the intestine and liver. nih.govspringernature.comresearchgate.net

Experiments with human liver and intestinal cytosol have demonstrated high levels of hesperetin-sulfating activity, confirming that these tissues are major sites for sulfation. nih.gov Cultured human cell lines, such as Caco-2 (colon adenocarcinoma) and HepG2 (hepatoma), have also been shown to effectively produce sulfated hesperetin metabolites under metabolic conditions. nih.gov

In a key study using Caco-2 cell monolayers, which model the intestinal barrier, hesperetin was extensively metabolized into hesperetin 7-O-glucuronide and hesperetin 7-O-sulfate. researchgate.net This highlights the significant role of intestinal cells in the initial, or first-pass, metabolism of hesperetin following absorption. nih.govresearchgate.net

In addition to these primary single conjugates, other metabolic products have been detected. Studies in rats have identified conjugates of hesperetin that have also undergone methylation or demethylation, resulting in metabolites of homoeriodictyol and eriodictyol. researchgate.netnih.gov Furthermore, low concentrations of mixed conjugates, such as hesperetin sulfoglucuronide, have also been found in circulation, indicating the complexity of its metabolic pathways. csic.es

Excretion Pathways of Sulfated Hesperetin Derivatives (Preclinical)

The conjugation of hesperetin with sulfate and glucuronic acid groups increases its water solubility, which facilitates its excretion from the body. Preclinical studies suggest multiple pathways for the elimination of these metabolites.

Research indicates that after oral administration, hesperetin and its metabolites are excreted in the urine, with clearance occurring within 24 hours in rats. mdpi.com In vitro studies using Caco-2 intestinal cells provide further insight into excretion mechanisms at the gut level. In these models, hesperetin 7-O-sulfate was found to be predominantly transported to the apical side of the cell monolayer. researchgate.net This apical efflux, back into the intestinal lumen, suggests that a significant portion of sulfated metabolites may be eliminated directly via the feces. researchgate.netyoutube.com This process is mediated by ATP-binding cassette (ABC) transporters located on the apical membrane of intestinal cells. researchgate.net

Impact of Sulfation on Bioavailability and Systemic Exposure (Preclinical Models)

Sulfation, along with glucuronidation, plays a pivotal role in determining the bioavailability and systemic exposure of hesperetin. The extensive first-pass metabolism in the intestine and liver means that very little unmetabolized hesperetin reaches the systemic circulation. nih.govresearchgate.net Instead, the body is primarily exposed to its sulfated and glucuronidated conjugates. nih.gov

The rapid conversion to metabolites like hesperetin 7-O-sulfate is a key factor limiting the bioavailability of the parent aglycone. researchgate.net Furthermore, the active efflux of these conjugates from intestinal cells back into the gut lumen further reduces the amount of hesperetin-derived compounds that enter the bloodstream. researchgate.net Therefore, while sulfation decreases the systemic concentration of free hesperetin, it leads to the sulfated conjugates themselves being the main forms present in plasma. researchgate.netnih.gov This underscores the concept that the biological effects observed after consuming hesperetin-containing foods are likely attributable to these circulating phase II metabolites rather than the original aglycone. nih.gov

Biological Activities and Molecular Mechanisms of Action Preclinical Focus

Antioxidant and Radical Scavenging Mechanisms

The antioxidant activity of hesperetin (B1673127) and its metabolites is a cornerstone of their protective effects. This activity involves both direct neutralization of reactive molecules and the enhancement of the body's own antioxidant defense systems.

The parent compound, hesperetin, has demonstrated considerable efficacy in directly scavenging reactive oxygen species (ROS) and mitigating oxidative damage. nih.gov Studies have shown that hesperetin can reduce lipid peroxidation, a key process of oxidative damage to cell membranes. nih.govnih.gov It actively combats free radicals, thereby protecting cells from oxidative stress. nih.gov The antioxidant mechanisms of flavonoids like hesperetin are often attributed to their chemical structure, which allows them to donate hydrogen atoms to neutralize free radicals. mdpi.com While direct studies on rac-Hesperetin 7-O-Sulfate's ROS neutralization are less common, the activity of the parent compound provides a strong basis for its potential antioxidant effects.

Beyond direct scavenging, hesperetin boosts endogenous antioxidant defenses. nih.gov A key mechanism is the upregulation of the transcription factor nuclear factor-2 erythroid-2 (Nrf2), which controls the expression of numerous antioxidant enzymes. nih.govmdpi.com Activation of the Nrf2 pathway enhances the production of protective enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalases, as well as increasing levels of glutathione (GSH). nih.govnih.gov This modulation strengthens the cell's intrinsic ability to handle oxidative stress. maastrichtuniversity.nl

MechanismObserved Effect of Parent Compound (Hesperetin)Key Pathway/Molecule Involved
Direct ScavengingNeutralization of Reactive Oxygen Species (ROS) nih.govFree Radicals
Inhibition of Oxidative DamageReduced Lipid Peroxidation (MDA levels) nih.govnih.govMalondialdehyde (MDA)
Enhancement of Endogenous DefensesIncreased activity of SOD and GSH-related enzymes nih.govnih.govSuperoxide Dismutase (SOD), Glutathione (GSH)
Transcriptional RegulationUpregulation of Nrf2 expression and downstream targets nih.govNrf2, Heme Oxygenase-1 (HO-1)

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

rac-Hesperetin 7-O-Sulfate and its parent compound, hesperetin, exhibit significant anti-inflammatory activities by intervening in key inflammatory cascades, including cytokine production and major signaling pathways.

CompoundModelEffect on TNF-αEffect on IL-6Effect on IL-8Reference
Hesperetin 7-O-SulfateTNF-α-stimulated Human Aortic Endothelial CellsAttenuated TNF-α-induced cell migrationDid not counteract production researchgate.netDid not counteract production researchgate.net researchgate.net
Hesperetin (Parent Compound)TNF-α-stimulated Rat ChondrocytesReversed TNF-α-induced effects frontiersin.orgRecovered TNF-α-induced increase in mRNA and protein levels frontiersin.orgNot Reported frontiersin.org

The anti-inflammatory effects of hesperetin are largely mediated through its influence on critical intracellular signaling pathways. Hesperetin has been shown to suppress the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes. nih.govnih.gov Inhibition of NF-κB activation is a central mechanism for reducing inflammation. mdpi.com Hesperetin achieves this through multiple signaling transduction pathways, including Mitogen-Activated Protein Kinase (MAPK) pathways like p38 and ERK. nih.govnih.gov By modulating these pathways, hesperetin can effectively downregulate the inflammatory response initiated by various stimuli. nih.govmedchemexpress.com

Hesperetin also modulates the expression of key enzymes involved in the inflammatory process. It has been shown to affect the expression of Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins during inflammation. nih.gov Specifically, treatment with hesperetin has been found to reverse the TNF-α-induced increase in PTGS2 (the gene for COX-2) protein production in chondrocytes. frontiersin.org Furthermore, polyphenols as a class are known to inhibit inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a mediator in the inflammatory cascade. mdpi.com Studies on other flavonoids like quercetin have also demonstrated potent downregulation of both COX-2 and iNOS expression, highlighting a common anti-inflammatory mechanism among these compounds. nih.gov

Cardioprotective Mechanisms in Preclinical Models

Preclinical studies have begun to elucidate the potential cardioprotective effects of hesperetin metabolites, including the 7-O-sulfate form. These investigations primarily focus on the compound's interactions with vascular endothelial cells, which are critical in maintaining cardiovascular health.

Research has shown that hesperetin and its circulating metabolites, including hesperetin-7-O-sulfate, can modulate the function of endothelial cells. In a preclinical model using human aortic endothelial cells (HAECs), hesperetin and its derived metabolites, such as hesperetin-7-O-sulfate, were observed to significantly attenuate cell migration induced by the pro-inflammatory cytokine TNF-α. This effect is noteworthy as endothelial cell migration is a crucial step in angiogenesis, the formation of new blood vessels.

Table 1: Effects of Hesperetin Metabolites on Endothelial Cell Function

Compound Cell Model Inducer Observed Effects
  • Decreased levels of PAI-1 |
  • There is currently a lack of preclinical data specifically investigating the mechanisms of vasodilation for rac-Hesperetin 7-O-Sulfate Sodium Salt. While research into the parent compound, hesperetin, and other metabolites has suggested potential vasodilatory effects, these findings cannot be directly extrapolated to the 7-O-sulfate sodium salt. Further studies are required to determine if and how this specific metabolite contributes to vasodilation.

    Antimicrobial Activity and Mechanistic Insights (Preclinical)

    There is a lack of preclinical studies specifically examining the antimicrobial activity and mechanistic insights of this compound. While the parent flavonoid, hesperetin, has demonstrated some antimicrobial properties against a range of pathogens, it is unknown if this activity extends to its sulfated metabolite. Dedicated research is needed to ascertain any potential antimicrobial effects of this compound.

    Other Investigated Biological Activities (Preclinical/Mechanistic)

    In addition to its antimicrobial properties, preclinical and mechanistic studies have explored other biological activities of hesperetin and its metabolites, including their roles in metabolic regulation and enzyme inhibition.

    Hesperetin and its derivatives have been shown to influence both glucose and lipid metabolism. Studies have indicated that hesperidin (B1673128), which is metabolized to hesperetin in the body, can positively affect glucose metabolism and insulin activity cambridge.org. In animal models, hesperidin treatment has been associated with reduced blood glucose and insulin levels cambridge.org.

    Regarding lipid metabolism, hesperetin has been found to ameliorate lipid accumulation in hepatocytes nih.gov. It may exert these effects by modulating key signaling pathways involved in hepatic lipid metabolism, such as the IL-6-STAT3-SOCS3 axis nih.gov. Furthermore, hesperetin has been reported to lower plasma cholesterol and triglyceride levels, potentially through the inhibition of hepatic HMG-CoA reductase activity jejunu.ac.kr. The regulation of the AMPK pathway is another mechanism by which hesperetin may attenuate fat accumulation in adipose tissue jejunu.ac.kr.

    The gut microbiota plays a crucial role in the metabolism of hesperidin to hesperetin, which is then absorbed and further metabolized cambridge.org. The interaction between hesperetin-7-O-glucoside (a related metabolite) and the gut microbiome has been shown to affect host metabolic homeostasis, including the modulation of the tricarboxylic acid (TCA) cycle, which is central to energy metabolism nih.gov.

    Hesperetin and its metabolites are known to interact with various enzymes, including those involved in their own metabolism. Hesperetin is a substrate for sulfotransferases (SULTs), with several isoforms, including SULT1A1, SULT1A2, SULT1A3, SULT1B2, SULT1C4, and SULT1E1, showing significant sulfating activity towards it nih.gov.

    The following table lists the enzymes that have been shown to interact with hesperetin and its derivatives:

    EnzymeInteraction with Hesperetin/DerivativesReferences
    Sulfotransferases (SULTs)Hesperetin is a substrate for several SULT isoforms (1A1, 1A2, 1A3, 1B2, 1C4, 1E1). nih.gov
    Protein Tyrosine Phosphatase 1B (PTP1B)Hesperetin 7-O-glucoside was inactive; hesperetin 5-O-glucoside was an inhibitor. mdpi.com

    Analytical Methodologies for Research

    Chromatographic Techniques for Separation and Quantification (e.g., UHPLC-MS, LC-MS)

    Chromatographic methods coupled with mass spectrometry are indispensable for the analysis of rac-Hesperetin 7-O-Sulfate Sodium Salt. Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating this metabolite from a complex mixture of other compounds present in biological matrices. nih.govresearchgate.net

    In a typical research setting, a reverse-phase C18 column is employed for the separation of hesperetin (B1673127) and its metabolites. researchgate.netnih.gov The mobile phase often consists of a gradient mixture of an aqueous solution containing a small percentage of formic acid and an organic solvent like acetonitrile. researchgate.netnih.gov This setup allows for the efficient separation of compounds based on their polarity.

    The detection and quantification are most effectively achieved using tandem mass spectrometry (MS/MS). nih.govresearchgate.netnih.gov This technique offers high sensitivity and selectivity, which is critical when dealing with the low concentrations of metabolites typically found in biological samples. rsc.org Electrospray ionization (ESI) is a commonly used ionization source, and it can be operated in either positive or negative ion mode. For hesperetin and its derivatives, both modes have been successfully applied. rsc.org

    A sensitive and reliable HPLC-MS/MS method was developed for the determination of a hesperetin derivative, where chromatographic separation was achieved on a Phenomenex Luna C18 column with an isocratic mobile phase of 0.1% formic acid-acetonitrile (50:50, v/v). nih.gov Detection was performed on a triple quadrupole tandem mass spectrometer using a positive ESI source. nih.gov

    The following table summarizes typical parameters for the LC-MS analysis of hesperetin and its derivatives:

    ParameterTypical Value/ConditionSource(s)
    Chromatography UHPLC or HPLC nih.govresearchgate.net
    Column Reversed-phase C18 researchgate.netnih.gov
    Mobile Phase Gradient of aqueous formic acid and acetonitrile researchgate.netnih.gov
    Ionization Electrospray Ionization (ESI) nih.govrsc.org
    Detection Tandem Mass Spectrometry (MS/MS) nih.govresearchgate.netnih.gov

    Spectroscopic and Spectrometric Characterization Methods in Research Contexts

    The structural elucidation of this compound and its parent compounds is heavily reliant on spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, including the connectivity of atoms and the nature of functional groups.

    Mass Spectrometry (MS) is another critical tool for the characterization of this compound. High-resolution mass spectrometry can determine the elemental composition of the molecule with high accuracy. The molecular weight of Hesperetin 7-O-Sulfate is 382.35 g/mol , and for its sodium salt, it is 404.32 g/mol . axios-research.comcymitquimica.com The fragmentation pattern observed in the MS/MS spectrum can provide valuable information about the structure of the molecule, including the location of the sulfate (B86663) group. For example, a neutral loss of SO₃ (80 Da) is a characteristic fragmentation for sulfate conjugates.

    The table below presents key spectrometric data for hesperetin and its sulfated derivative:

    CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spec. DataSource(s)
    HesperetinC₁₆H₁₄O₆302.28- medchemexpress.com
    Hesperetin 7-O-SulfateC₁₆H₁₄O₉S382.35- axios-research.com
    This compoundC₁₆H₁₃NaO₉S404.32- cymitquimica.com

    Quantitative Analysis in Biological Matrices (Preclinical)

    The quantification of this compound in preclinical studies, particularly in biological matrices such as plasma and urine from animal models like rats, is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. rsc.orgresearchgate.net

    LC-MS/MS is the gold standard for the quantitative analysis of this and other hesperetin metabolites due to its high sensitivity and specificity. rsc.org A sensitive LC-MS/MS method for the simultaneous quantification of hesperidin (B1673128) and hesperetin in rat plasma has been developed and validated. rsc.org In such methods, plasma samples are typically subjected to a sample preparation step, such as solid-phase extraction, to remove interfering substances before analysis. rsc.org

    The method is validated for linearity, accuracy, precision, and recovery. rsc.org For instance, a validated method for hesperetin in rat plasma showed linearity over a concentration range of 0.2–100 ng/mL, with a lower limit of quantification (LLOQ) of 200 pg/mL. rsc.org The within- and between-run precision for hesperetin were reported to be in the range of 2.06–9.54% and 2.11–7.76%, respectively. rsc.org

    The following table provides an example of the validation parameters for a quantitative LC-MS/MS method for hesperetin in rat plasma, which serves as a proxy for the analysis of its sulfated metabolite:

    Validation ParameterResult for HesperetinSource(s)
    Linearity Range (in plasma) 0.2–100 ng/mL rsc.org
    Lower Limit of Quantification (LLOQ) 200 pg/mL rsc.org
    Within-run Precision (%RSD) 2.06–9.54% rsc.org
    Between-run Precision (%RSD) 2.11–7.76% rsc.org
    Extraction Recovery >87% rsc.org

    It is important to note that to quantify the total amount of hesperetin, including its conjugated forms like glucuronides and sulfates, a deconjugation step using enzymes like β-glucuronidase and sulfatase is often employed prior to analysis. nih.govresearchgate.net This allows for the measurement of the aglycone, hesperetin, which represents the total exposure to the parent compound and its metabolites.

    Structure Activity Relationship Sar Studies

    Influence of Sulfation at Position 7 on Biological Activity

    Sulfation is a major metabolic pathway for flavonoids in humans, primarily occurring in the liver and intestine. nih.gov The addition of a sulfate (B86663) group, particularly at the 7-position of the hesperetin (B1673127) molecule, significantly alters its physicochemical properties, such as solubility, and can modulate its biological activity.

    Research indicates that the metabolites of hesperetin, including its sulfated forms, are not merely inactive excretion products but are themselves biologically active molecules. nih.govnih.gov A study using an ex vivo approach with hesperetin-administered rat serum, which contains hesperetin glucuronides and sulfates, revealed that this mixture of metabolites exhibited more potent antioxidant and anti-inflammatory activities than hesperetin itself. acs.org The metabolites showed higher superoxide (B77818) anion scavenging ability, reducing power, and metal-chelating effects. acs.org Furthermore, in lipopolysaccharide (LPS)-activated macrophage cells, the hesperetin metabolites were more effective at inhibiting the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), compared to the parent hesperetin. acs.org This enhanced activity is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels. acs.org

    Comparison of rac-Hesperetin 7-O-Sulfate with Hesperetin and Other Derivatives

    When evaluating the biological activity of hesperetin derivatives, the aglycone form (hesperetin) is often used as a benchmark. The presence of a glycoside or sulfate group can significantly alter this activity.

    Studies consistently show that hesperetin (the aglycone) is more potent in certain assays than its common glycoside, hesperidin (B1673128) (hesperetin-7-O-rutinoside). For instance, hesperetin demonstrates superior radical scavenging activity, anti-inflammatory effects, and antibacterial action compared to hesperidin. nih.govscispace.com The bulkier rutinoside sugar moiety at position 7 in hesperidin appears to hinder its biological efficacy in these in vitro models. nih.gov

    However, as noted previously, conjugation with a sulfate group does not necessarily diminish activity. An ex vivo study directly comparing hesperetin with its metabolites (a mixture of sulfates and glucuronides) found the metabolites to be more potent antioxidants and anti-inflammatory agents. acs.org This suggests that while the large rutinoside group of hesperidin is detrimental to activity in some models, the smaller, charged sulfate group of Hesperetin 7-O-Sulfate can lead to retained or even enhanced biological effects.

    The table below summarizes comparative data from various studies on hesperetin and its derivatives, illustrating the impact of structural modifications on different biological activities.

    Table 1: Comparative Biological Activities of Hesperetin and Its Derivatives

    CompoundBiological ActivityAssay/ModelResult (e.g., IC50, MIC)Source
    HesperetinAntioxidantDPPH Radical ScavengingHigher activity than Hesperidin & Hesperidin Glucoside nih.gov
    HesperidinAntioxidantDPPH Radical ScavengingLower activity than Hesperetin nih.gov
    HesperetinAnti-inflammatoryNO Production in RAW 264.7 cellsMore effective than Hesperidin nih.gov
    HesperidinAnti-inflammatoryNO Production in RAW 264.7 cellsLess effective than Hesperetin nih.gov
    HesperetinAntibacterialMIC vs. S. aureus125 µg/mL nih.gov
    HesperidinAntibacterialMIC vs. S. aureus>1000 µg/mL nih.gov
    Hesperetin Metabolites (Sulfates/Glucuronides)AntioxidantSuperoxide Anion ScavengingHigher activity than Hesperetin acs.org
    Hesperetin Metabolites (Sulfates/Glucuronides)Anti-inflammatoryInhibition of NO & PGE2More potent than Hesperetin acs.org

    IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

    Stereochemical Considerations in Activity (racemic vs. enantiomeric forms)

    Hesperetin possesses a chiral center at the C2 position of its C-ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-hesperetin and (R)-hesperetin. In nature, it is predominantly found as the (S)-enantiomer, typically as (2S)-hesperidin. nih.gov However, the commercially available form of hesperetin is often a racemic mixture, containing both (S) and (R) enantiomers. nih.govacs.org Consequently, rac-Hesperetin 7-O-Sulfate Sodium Salt is also a mixture of stereoisomers.

    The stereochemistry of a molecule can have a profound impact on its biological activity, as enzymes and receptors are themselves chiral and may interact differently with each enantiomer. Studies have been conducted to investigate the stereoselective differences between (S)- and (R)-hesperetin.

    One key study characterized the metabolism, transport, and bioactivity of the separated enantiomers. It was found that while there were some statistically significant differences in intestinal metabolism and transport between (S)- and (R)-hesperetin, these differences were relatively small. nih.govacs.org In a bioassay measuring the induction of EpRE (Electrophile Response Element)-mediated gene expression, a pathway related to cellular antioxidant responses, the two enantiomers were found to be equally active. acs.org The researchers concluded that for these specific endpoints, experiments performed with racemic hesperetin can adequately represent the activity of the naturally occurring (S)-enantiomer. nih.govacs.org

    In another study focusing on the anti-inflammatory activity of the epimers of hesperidin, it was noted that (2R)-hesperidin appeared to have a slightly better inhibitory effect on NO production in LPS-induced cells compared to (2S)-hesperidin, although the difference was not statistically significant at the concentrations tested. nih.gov This highlights that stereochemistry can be a factor, even if the differences are not always large. The development of analytical methods to separate and quantify hesperetin enantiomers in biological fluids has been crucial for these investigations. researchgate.netbohrium.com

    Computational and Theoretical Chemistry Studies

    Molecular Docking and Dynamics Simulations for Target Interaction Prediction

    Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as rac-Hesperetin 7-O-Sulfate Sodium Salt, and a macromolecular target, typically a protein.

    Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field to estimate the binding affinity. While specific docking studies on this compound are not widely published, research on its parent compound, hesperetin (B1673127), and its other derivatives provides a strong basis for predicting its potential interactions. For instance, studies on hesperetin and its glycosylated forms have explored their binding to various enzymes. One such study investigated the interaction of hesperetin derivatives with Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes and obesity. mdpi.com The findings revealed that the position of substitutions on the hesperetin structure is crucial for inhibitory activity, with modifications at the 7-position, as in the case of the sulfate (B86663) group, significantly influencing binding. mdpi.com It is hypothesized that the negatively charged sulfate group at the 7-position of rac-Hesperetin 7-O-Sulfate could form specific electrostatic interactions, such as salt bridges with positively charged amino acid residues (e.g., lysine, arginine) in a target's binding pocket.

    Table 1: Predicted Interaction Profile of this compound Based on Related Compounds
    Computational MethodPredicted Interaction TypePotential Interacting ResiduesRationale/Basis
    Molecular DockingElectrostatic Interactions (Salt Bridges)Lysine (Lys), Arginine (Arg)The negatively charged sulfate group can interact with positively charged amino acids.
    Molecular DockingHydrogen BondingAspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr)The hydroxyl and carbonyl groups on the flavanone (B1672756) core can act as hydrogen bond donors and acceptors.
    Molecular DockingHydrophobic InteractionsLeucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe)The aromatic rings of the hesperetin backbone can interact with nonpolar residues.
    Molecular DynamicsBinding StabilityN/ASimulations would assess the durability of the initial docked pose over time. als-journal.com

    Quantum Chemical Calculations for Electronic Properties and Reactivity

    Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of a molecule. These methods can provide valuable information about the reactivity, stability, and spectroscopic properties of this compound.

    Key properties that can be calculated include:

    Electron Distribution and Molecular Electrostatic Potential (MEP): These calculations reveal the electron-rich and electron-deficient regions of the molecule. For rac-Hesperetin 7-O-Sulfate, the MEP map would likely show a high negative potential around the sulfate and phenolate (B1203915) groups, indicating these are sites prone to electrophilic attack or strong electrostatic interactions.

    Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the compound. A smaller energy gap suggests higher reactivity.

    Chemical Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived from quantum calculations to quantify the molecule's reactivity.

    Table 2: Predicted Electronic Properties of this compound
    PropertyPredicted CharacteristicImplication
    Molecular Electrostatic Potential (MEP)High negative potential around the sulfate and hydroxyl groups.These regions are likely sites for interaction with positively charged biological targets.
    HOMO-LUMO Energy GapExpected to be relatively small, characteristic of flavonoids.Suggests potential for chemical reactivity, including antioxidant activity.
    Dipole MomentHigh due to the charged sulfate group and polar hydroxyl groups.Influences solubility and ability to cross biological membranes.

    Predictive Models for Pharmacokinetic and Pharmacodynamic Properties

    Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their pharmacodynamics (how the drug affects the body).

    Pharmacokinetic (ADMET) Prediction: For this compound, predictive models can estimate key parameters that govern its bioavailability and fate in the body. As a major metabolite of hesperetin, its pharmacokinetic profile is of significant interest. cymitquimica.com Studies on hesperetin and its metabolites in Caco-2 cell models, which mimic the intestinal barrier, have shown that sulfated and glucuronidated forms are subject to efflux by transporters like the Breast Cancer Resistance Protein (BCRP). researchgate.net This suggests that while the sulfate group increases water solubility, it may also lead to active transport out of cells, potentially limiting oral bioavailability. researchgate.net

    Predictive software can generate estimates for various properties:

    Solubility: The presence of the sodium salt and the sulfate group is expected to confer higher aqueous solubility compared to the parent hesperetin.

    Permeability: Due to its increased polarity and charge, rac-Hesperetin 7-O-Sulfate is predicted to have lower passive permeability across cell membranes compared to hesperetin. researchgate.net

    Metabolism: As a phase II metabolite itself, it is generally considered to be primed for excretion. researchgate.net Predictive models can identify potential further metabolic transformations, though they are likely to be minor.

    Toxicity: In silico models can screen for potential toxicities by comparing the chemical structure to databases of known toxicants. Derivatives of hesperetin are generally predicted to have a low toxicity profile. als-journal.com

    Pharmacodynamic Prediction: Predictive models can also suggest potential biological targets (pharmacodynamics) through methods like reverse docking or ligand-based similarity searching. By comparing the structure of this compound to libraries of compounds with known activities, these models can generate hypotheses about its mechanism of action.

    Table 3: Predicted ADMET Profile of this compound
    ADMET ParameterPredicted OutcomeBasis for Prediction
    Aqueous SolubilityHighPresence of the ionic sodium salt and polar sulfate group.
    Intestinal PermeabilityLowIncreased polarity and charge; potential substrate for efflux transporters like BCRP. researchgate.net
    Plasma Protein BindingModerate to HighCommon characteristic for flavonoids and their metabolites.
    MetabolismLikely to be excreted with minimal further metabolism.It is a Phase II metabolite. researchgate.net
    ToxicityPredicted to be low.Based on general findings for hesperetin and its derivatives. als-journal.com

    Emerging Research Directions and Future Perspectives

    Investigation of Specific Stereoisomer Activities

    Hesperetin (B1673127) possesses a chiral center at the C2 position, leading to the existence of (S)- and (R)-enantiomers. In nature, hesperidin (B1673128) and its aglycone hesperetin are predominantly found in the (S)-configuration. nih.gov However, commercial hesperetin is often available as a racemic mixture. Research is now focusing on whether the biological activities and metabolic fates of these enantiomers differ, particularly after sulfation.

    A pivotal study investigated the stereoselective differences in the metabolism, transport, and bioactivity of separated (S)- and (R)-hesperetin enantiomers using in vitro models. nih.govwur.nl The research utilized human small intestinal fractions with sulfotransferases (SULTs) to analyze the sulfation process. Results indicated that while there are some significant differences in metabolism and bioactivity between the enantiomers, these differences are relatively small. nih.gov This suggests that for certain endpoints like intestinal metabolism and transport, studies using the racemic mixture may adequately represent the effects of the naturally occurring (S)-enantiomer. nih.gov

    Further enzymatic studies have identified specific human sulfotransferases responsible for hesperetin sulfation. SULT1C4 is noted to preferably and most efficiently catalyze the formation of hesperetin 7-O-sulfate. nih.gov In contrast, SULT1A1 and SULT1A2 preferentially form hesperetin 3'-O-sulfate. nih.gov The expression levels of these enzymes in different tissues, such as the liver and intestine, likely dictate the pattern of hesperetin sulfation in the body. nih.govnih.gov

    Understanding the subtle differences in the bioactivity of each stereoisomer of hesperetin 7-O-sulfate is a critical future research direction. This knowledge will be crucial for designing more targeted and effective studies on its physiological roles.

    Table 1: Stereoselective Metabolism and Bioactivity of Hesperetin Enantiomers

    Parameter (S)-Hesperetin (R)-Hesperetin Key Findings Reference
    Metabolism (Sulfation) Substrate for SULTs Substrate for SULTs SULT1C4 most efficiently forms 7-O-sulfate for both enantiomers. nih.gov
    Intestinal Transport Transported across Caco-2 cell monolayers Transported across Caco-2 cell monolayers Minor differences observed in transport characteristics. nih.gov

    | Bioactivity (EpRE-gene induction) | Induces EpRE-mediated gene expression | Induces EpRE-mediated gene expression | Differences in bioactivity between enantiomers were relatively small. | nih.gov |

    Novel Delivery Systems for Enhanced Research Applications

    A significant challenge in studying hesperetin and its metabolites, including rac-Hesperetin 7-O-Sulfate, is their limited bioavailability, which stems from poor water solubility and rapid metabolism. tandfonline.comresearchgate.net To overcome these hurdles and enhance their utility in research, various novel delivery systems are being developed. These systems aim to improve solubility, protect the compound from degradation, and facilitate controlled release at target sites. nih.govnih.gov

    Nanoformulations are at the forefront of this research. Strategies include:

    Polymeric Nanoparticles: Hesperetin has been encapsulated in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). tandfonline.com These nanoparticles can enhance the solubility and cytotoxic activity of hesperetin in cancer cell lines. tandfonline.com Chitosan-based nanoparticles have also been synthesized, showing promise for improving the delivery of hesperidin and its metabolites. nih.gov

    Liposomes: Liposomal formulations of hesperetin have been developed to provide a biocompatible alternative to toxic solubilizing agents. nih.gov These liposomes demonstrate stability in serum and effective anticancer activity in lung and breast cancer cell lines, suggesting their potential for delivering sulfated metabolites as well. nih.gov

    Nanoemulsions: Hesperetin-loaded nanoemulsions have been formulated and shown to be biocompatible, with the ability to increase cellular proliferation and promote osteogenesis in preclinical models. nih.govresearchgate.net These systems offer gradual and controlled release of the encapsulated compound. nih.gov

    Bilosomes: These are bile salt-stabilized vesicles designed to improve the oral delivery of poorly soluble compounds like hesperidin by enhancing stability and absorption in the gastrointestinal tract. connectjournals.com

    These advanced delivery systems are crucial for preclinical research, allowing for more accurate investigations into the systemic effects of rac-Hesperetin 7-O-Sulfate Sodium Salt by ensuring it reaches target tissues in sufficient concentrations.

    Table 2: Novel Delivery Systems for Hesperetin and its Derivatives

    Delivery System Composition Key Advantages for Research Application Example Reference
    Polymeric Nanoparticles PLGA, Chitosan Enhanced solubility, controlled release, improved efficacy. Anticancer activity in C6 glioma cells. tandfonline.comnih.gov
    Liposomes Phospholipid bilayers Biocompatible, avoids toxic solvents, protects cargo. Therapy for lung and breast cancer cells. nih.gov
    Nanoemulsions Oil-in-water emulsion Biocompatible, controlled release, enhances bioactivity. Promoting osteogenesis in Saos-2 cells. nih.govresearchgate.net

    | Bilosomes | Bile salt-stabilized vesicles | Enhanced stability and GI tract permeability. | Improved oral delivery of hesperidin. | connectjournals.com |

    Role as a Biomarker or Endogenous Regulator

    This metabolic pathway positions hesperetin sulfates as potential biomarkers of citrus fruit intake. Their detection and quantification in plasma and urine could provide a reliable measure of dietary consumption and help correlate it with health outcomes in epidemiological studies. nih.gov

    Table 3: Regulatory Effects of Hesperetin Metabolites on Endothelial Function

    Metabolite Cell Model Pro-inflammatory Stimulus Key Regulatory Effect Reference
    Hesperetin 7-O-Sulfate Human Aortic Endothelial Cells (HAEC) TNF-α Attenuated cell migration; Decreased PAI-1 levels. rsc.orgresearchgate.netcsic.es
    Hesperetin 3'-O-Sulfate Human Aortic Endothelial Cells (HAEC) TNF-α Attenuated cell migration; Decreased PAI-1 levels. rsc.orgresearchgate.netcsic.es

    Applications in Advanced Preclinical Disease Models

    The emerging understanding of the bioactivity of hesperetin metabolites has led to their application in a variety of advanced preclinical disease models. researchgate.netuees.edu.ecnih.gov These studies aim to elucidate the mechanisms underlying the health benefits associated with citrus flavonoids and to evaluate their therapeutic potential.

    Cardiovascular Disease: As noted previously, hesperetin 7-O-sulfate has been directly tested in models of vascular inflammation. Its ability to inhibit TNF-α-induced migration of human aortic endothelial cells and reduce PAI-1 levels provides a strong rationale for its role in mitigating atherosclerosis and thrombosis. researchgate.netrsc.orgresearchgate.net

    Cancer: Hesperetin and its nanoformulations have demonstrated significant potential in various cancer models. Studies have shown its efficacy in inhibiting the proliferation of C6 glioma cells, inducing apoptosis in human oral carcinoma (KB cells), and exhibiting antiproliferative effects against colon, lung, and breast cancer cells. tandfonline.comnih.govnih.govnih.gov While many of these studies use the aglycone, the findings provide a strong impetus for investigating the specific roles of the sulfated metabolites in these models, especially when delivered via advanced nanoformulations.

    Neurological Diseases: The neuroprotective effects of hesperetin are another active area of research. Hesperetin nanoparticles have been shown to attenuate anxiety-like behavior and reduce cerebral oxidative stress in a rat model of Alzheimer's disease, in part by upregulating antioxidant enzyme expression. nih.gov

    The use of this compound in these sophisticated preclinical models is essential for bridging the gap between in vitro findings and potential clinical applications, helping to define its specific contribution to disease prevention and treatment.

    Table 4: Applications of Hesperetin and its Derivatives in Preclinical Disease Models

    Disease Model Compound/Formulation Key Findings Reference
    Cardiovascular Disease Hesperetin 7-O-Sulfate Inhibited endothelial cell migration and reduced PAI-1. rsc.orgresearchgate.net
    Glioblastoma Hesperetin-loaded PLGA nanoparticles Decreased viability of C6 glioma cells. tandfonline.com
    Oral Carcinoma Hesperetin Induced apoptosis and necrosis in KB cells. nih.gov
    Colon Cancer Hesperetin Inhibited proliferation and induced apoptosis in HCT-15 cells. nih.gov

    | Alzheimer's Disease | Hesperetin nanoparticles | Attenuated anxiogenic behavior and cerebral oxidative stress. | nih.gov |

    Q & A

    Q. How can advanced separation technologies optimize the purification of rac-Hesperetin 7-O-Sulfate Sodium Salt?

    • Methodology : Compare membrane filtration (e.g., tangential flow filtration) vs. preparative HPLC for scalability. Use design of experiments (DoE) to optimize parameters (e.g., flow rate, gradient slope). Monitor yield and purity trade-offs via Pareto front analysis .

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